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molecular formula C11H10Cl2O3 B8689561 3-(3,4-Dichlorophenyl)-2-oxopropyl Acetate CAS No. 851547-58-5

3-(3,4-Dichlorophenyl)-2-oxopropyl Acetate

Cat. No. B8689561
M. Wt: 261.10 g/mol
InChI Key: GRDLWWQUBDEDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994333B2

Procedure details

The procedure described above for the synthesis of 3-(3,4-dichlorophenyl)-2-oxopropyl acetate was followed, reacting 1-chloro-3-(thiophen-3-yl)propan-2-one (6.53 g, 37.4 mmol) with acetic acid (4.3 mL, 4.5 g, 75 mmol) and triethylamine (10.4 mL, 7.57 g, 74.8 mmol). Flash chromatography over silica gel (20% ethyl acetate in hexanes) gave pure product, a golden-yellow oil (3.85 g, 52% yield): 1H NMR (400 MHz, CDCl3) δ 2.16 (s, 3H) 3.77 (s, 2H) 4.70 (s, 2H) 6.98 (dd, J=4.8, 1.3 Hz, 1H) 7.14 (dd, J=1.8, 1.0 Hz, 1H) 7.32 (dd, J=4.9, 2.9 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Four
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6](=[O:16])[CH2:7][C:8]1[CH:13]=[CH:12]C(Cl)=C(Cl)[CH:9]=1)(=[O:3])[CH3:2].ClCC(=O)CC1C=C[S:23]C=1.C(O)(=O)C.C(N(CC)CC)C>>[C:1]([O:4][CH2:5][C:6](=[O:16])[CH2:7][C:8]1[CH:13]=[CH:12][S:23][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(CC1=CC(=C(C=C1)Cl)Cl)=O
Step Two
Name
Quantity
6.53 g
Type
reactant
Smiles
ClCC(CC1=CSC=C1)=O
Step Three
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Flash chromatography over silica gel (20% ethyl acetate in hexanes) gave pure product

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(CC1=CSC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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